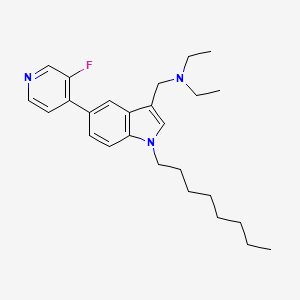
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is a complex organic compound that combines several functional groups and structural motifs. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of thalidomide, piperazine, and pyrimidine moieties suggests that it may exhibit a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of Thalidomide Derivative: The synthesis begins with the preparation of a thalidomide derivative. This can be achieved by reacting thalidomide with a suitable reagent to introduce the desired functional group.
Piperazine Coupling: The thalidomide derivative is then coupled with piperazine under conditions that promote the formation of a stable bond between the two moieties. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide.
Pyrimidine Introduction: The next step involves the introduction of the pyrimidine ring. This can be done by reacting the intermediate with a pyrimidine derivative under conditions that facilitate the formation of a covalent bond.
Final Functionalization: The final step involves the introduction of the C2-O-CH2-COO-C(CH3)3 group. This can be achieved by reacting the intermediate with a suitable reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and pyrimidine moieties.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles under conditions that promote the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where thalidomide derivatives have shown efficacy.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is likely to involve multiple molecular targets and pathways. The thalidomide moiety may interact with proteins involved in inflammation and angiogenesis, while the piperazine and pyrimidine rings may bind to receptors or enzymes. The compound’s overall effect will depend on the combined interactions of these functional groups with their respective targets.
類似化合物との比較
Similar Compounds
Thalidomide: A well-known drug with anti-inflammatory and anti-angiogenic properties.
Piperazine Derivatives: Compounds with a wide range of biological activities, including anti-parasitic and anti-psychotic effects.
Pyrimidine Derivatives: Molecules with applications in antiviral and anticancer therapies.
Uniqueness
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is unique due to its combination of thalidomide, piperazine, and pyrimidine moieties. This combination may result in a compound with a distinct profile of biological activities and potential therapeutic applications.
特性
分子式 |
C33H42N8O7 |
|---|---|
分子量 |
662.7 g/mol |
IUPAC名 |
tert-butyl 2-[2-[4-[6-[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C33H42N8O7/c1-33(2,3)48-29(43)20-47-17-16-37-8-10-39(11-9-37)26-19-27(35-21-34-26)40-14-12-38(13-15-40)22-4-5-23-24(18-22)32(46)41(31(23)45)25-6-7-28(42)36-30(25)44/h4-5,18-19,21,25H,6-17,20H2,1-3H3,(H,36,42,44)/t25-/m0/s1 |
InChIキー |
GQLRDFZVGIGOTR-VWLOTQADSA-N |
異性体SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)[C@H]6CCC(=O)NC6=O |
正規SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
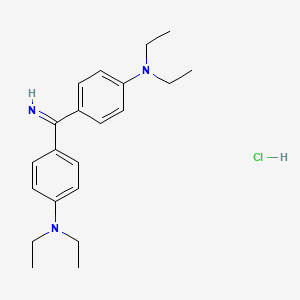

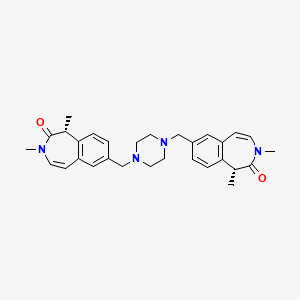
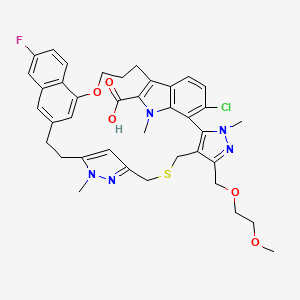

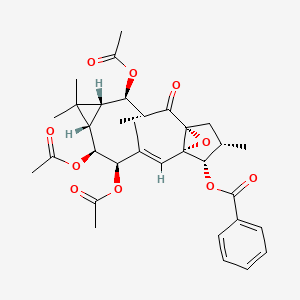
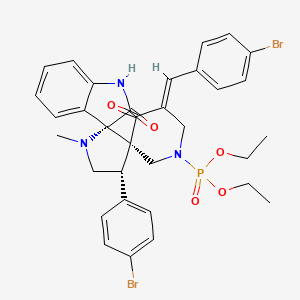
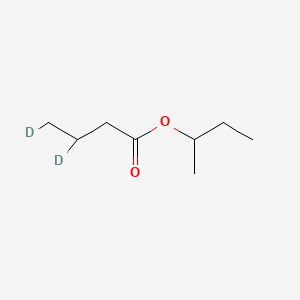
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
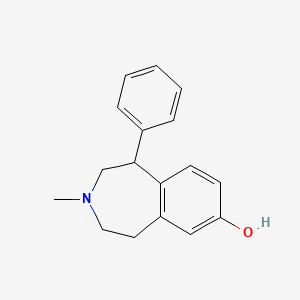
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
